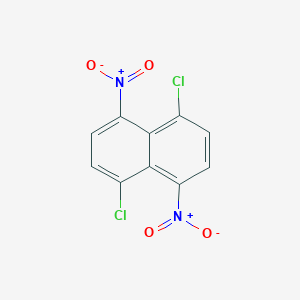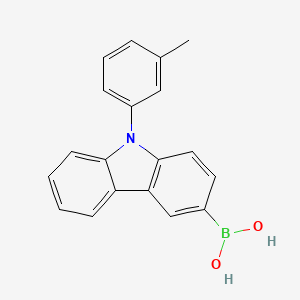
(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is a phospholipid compound characterized by the presence of an eicosapentaenoyl group attached to the glycerol backbone. This compound is a derivative of phosphatidylcholine, which is a major component of biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves the esterification of eicosapentaenoic acid with sn-glycerol-3-phosphocholine. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve steps such as purification and characterization to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize production efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a consistent and high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoyl group to single bonds.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated derivatives of the compound .
Aplicaciones Científicas De Investigación
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is utilized in studies of cell membrane dynamics and signaling pathways.
Medicine: Research explores its potential therapeutic effects, particularly in anti-inflammatory and cardiovascular treatments.
Industry: It is employed in the development of lipid-based drug delivery systems and as an emulsifying agent in various formulations
Mecanismo De Acción
The mechanism of action of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The eicosapentaenoyl group can interact with specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The compound’s effects are mediated through its interaction with molecular targets such as phospholipase A2 and cyclooxygenase enzymes .
Comparación Con Compuestos Similares
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Comparison: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is unique due to the presence of the eicosapentaenoyl group, which contains multiple double bonds. This structural feature imparts distinct biophysical properties, such as increased membrane fluidity and enhanced interaction with specific proteins and enzymes. Compared to other phospholipids, it exhibits unique biological activities, particularly in modulating inflammatory responses and cardiovascular health .
Propiedades
Fórmula molecular |
C28H48NO7P |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h13-22,27,30H,5-12,23-26H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+/t27-/m1/s1 |
Clave InChI |
VBWJUYJCHNAYRK-NTOWIYQJSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)

![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)

![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
